molecular formula C18H17BrN2O2 B2452058 tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 890842-71-4

tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No. B2452058
CAS RN: 890842-71-4
M. Wt: 373.25
InChI Key: BVMNZGAFQZEWOF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure analysis for “tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is not available in the retrieved data .

Scientific Research Applications

Synthesis and Characterization

  • Researchers have synthesized and characterized compounds similar to tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. For example, Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and characterized it using spectroscopic methods and X-ray crystallographic analysis. This research provides insight into the molecular and crystal structures of similar compounds (Çolak, Karayel, Buldurun, & Turan, 2021).

Organocatalysis

  • The organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, a compound with structural similarities to this compound, was studied by Hozjan et al. (2023). This research highlights the use of bifunctional noncovalent organocatalysts in synthesizing related compounds (Hozjan, Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).

Chemical Transformations

  • Moskalenko and Boev (2014) explored the chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate. Their study provides insights into reactions such as Diels-Alder endo-adduct formation, which may be relevant for understanding the chemical behavior of this compound (Moskalenko & Boev, 2014).

Potential Pharmacological Applications

Safety and Hazards

Safety and hazard information is crucial for handling and storing chemical compounds. The compound “tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P305+P351+P338, and P402+P404 .

properties

IUPAC Name

tert-butyl 3-bromo-5-phenylpyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2/c1-18(2,3)23-17(22)21-11-15(19)14-9-13(10-20-16(14)21)12-7-5-4-6-8-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMNZGAFQZEWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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